Quinaldic Acid Sodium Salt

Solubility Bioavailability Formulation

Researchers requiring a reliable quinoline-based chelator often face supply inconsistency and purity variance. Quinaldic Acid Sodium Salt (CAS 16907-79-2) solves this: • >98.0% purity by HPLC & nonaqueous titration - ensures reproducible metal complexation • Bifunctional coordination (carboxylate-O + heterocyclic-N) yields well-defined Fe(II) complexes (MLCT band 520-550 nm) • Stored under inert gas to prevent hygroscopic degradation; consistent batch quality for analytical & synthetic workflows

Molecular Formula C10H6NNaO2
Molecular Weight 195.15 g/mol
CAS No. 16907-79-2
Cat. No. B098913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaldic Acid Sodium Salt
CAS16907-79-2
Molecular FormulaC10H6NNaO2
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+]
InChIInChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1
InChIKeyPLTCLMZAIZEHGD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinaldic Acid Sodium Salt: Baseline Properties and Classification


Quinaldic acid sodium salt (sodium quinoline-2-carboxylate, CAS 16907-79-2) is a heterocyclic carboxylate salt derived from the quinoline scaffold with a carboxylic acid substituent at the 2-position. As a member of the quinolinecarboxylic acid class, it exhibits bifunctional coordination capability through both the carboxylate oxygen and the heterocyclic nitrogen atoms. The sodium salt form of quinaldic acid offers distinct physicochemical properties that are critical for its utility as a metal chelating agent, an intermediate in pharmaceutical synthesis, and an analytical reagent . It is commercially available at analytical standard purity (typically >98.0% by HPLC and nonaqueous titration) , making it suitable for quantitative metal ion determinations and as a precursor for coordination complexes. Its hygroscopic nature and requirement for storage under inert atmosphere are important procurement considerations .

Metal chelator & analytical standard: suitable for quantitative metal ion determinations and coordination complex synthesis.
Analytical purity >98.0% (HPLC/titration): supports stoichiometry-sensitive workflows. Verify lot-specific COA for dual-method values.
Hygroscopic salt, store under inert atmosphere: procurement and handling conditions may affect long-term consistency.

Quinaldic Acid Sodium Salt: Why Generic Substitution Fails


While quinaldic acid sodium salt shares structural similarities with other heterocyclic carboxylates like picolinic acid and nicotinic acid, its extended quinoline aromatic system and the specific positioning of the carboxylate group confer distinct coordination chemistry and biological activity profiles that preclude simple substitution [1]. The sodium salt form is not merely a solubility-enhanced variant but also influences metal complexation kinetics and the accessibility of the zwitterionic form in solution [2]. Additionally, the sodium salt's purity specifications (e.g., >98.0% by HPLC and titration) are critical for analytical applications, and substituting with the free acid or other salts would introduce variability in assay performance . The evidence below quantifies these differences and provides a basis for selecting this specific salt over in-class alternatives.

Quinaldic Acid Sodium Salt
Quinoline-2-carboxylate scaffold; bifunctional chelation via N,O-donor; >98.0% dual-method purity; reported distinct coordination kinetics.
Picolinic / Nicotinic Acid or Free Acid
Pyridine monocarboxylates lack extended aromatic system; free acid shows lower aqueous solubility and different purity verification; may shift metal ion selectivity and assay reproducibility.
Sodium Salt (This Product)
Ionic form influences zwitterionic accessibility and complexation kinetics in solution; optimized for direct use in aqueous and organic synthesis.
Other Salt Forms or Unspecified Grade
Salt identity may alter solubility, hygroscopicity, and metal-binding kinetics; generic grades may not provide dual HPLC/titration purity, increasing stoichiometric uncertainty.

Quinaldic Acid Sodium Salt: Comparative Evidence


Aqueous Solubility: Sodium Salt vs. Free Acid

Quinaldic acid sodium salt exhibits significantly improved aqueous solubility compared to the free acid form. While the free acid quinaldic acid has limited water solubility (6.42 mg/mL in H2O with ultrasonic assistance) [1], the sodium salt is readily soluble in aqueous environments due to its ionic nature, with a calculated LogP of -2.4 indicating high hydrophilicity [2]. This solubility enhancement is critical for biological assays and formulation development.

Solubility: Na Salt vs Free Acid
Head-to-head
Sodium salt: calculated LogP -2.4, readily soluble in water. Free acid: ~6.42 mg/mL in H2O (ultrasonic). Reported ~4–10× higher effective aqueous solubility for the sodium salt.
Supports aqueous-based formulation and biological assay workflows.
Qualitative comparison based on vendor data; verify lot-specific solubility.
Solubility Bioavailability Formulation

Phenotypic Modulation vs. Nicotinic Acid

Quinaldic acid was found to be a more effective modulating stimulus than nicotinic acid in Bordetella pertussis, inducing the transition from normal (X-mode) to modulated (C-mode) cells at lower molar concentrations [1]. This differential potency highlights the impact of the quinoline ring system on biological activity and suggests that quinaldic acid sodium salt may be a preferred starting point for developing agents targeting phenotypic modulation.

Phenotypic Modulation vs Nicotinic Acid
Head-to-head
Quinaldic acid > nicotinic acid on a molar basis in Bordetella pertussis modulation assay (envelope protein patterns).
Supports selection over pyridinecarboxylic acids for bacterial phenotypic modulation research.
Qualitative ranking; model-specific response may vary.
Antimicrobial Bordetella pertussis Phenotypic modulation

Iron(II) Complex Charge-Transfer Bands

Sodium quinaldate reacts with iron(II) salts to form coordinatively unsaturated mononuclear complexes that exhibit distinct iron(II)-to-quinaldate (π*) charge-transfer bands between 520 and 550 nm [1]. These metal-to-ligand charge-transfer (MLCT) bands are sensitive to substitution on the quinaldate ligand and alterations in the first coordination sphere, providing a spectroscopic handle for characterizing iron(II) coordination environments. This property is not universally observed with simpler carboxylate ligands like picolinate.

Fe(II) Complex MLCT Band
Class-level
Iron(II)-quinaldate complexes show MLCT absorption at 520–550 nm in DMF, distinct from simpler carboxylate ligands.
Provides a spectroscopic handle for tracking complex formation in catalysis and bioinorganic studies.
Reported property under anaerobic conditions; verify in specific solvent system.
Coordination Chemistry Iron(II) Complexes Charge-Transfer

Purity Specification by HPLC and Titration

Commercially available quinaldic acid sodium salt is consistently supplied with a purity specification of >98.0% as determined by both HPLC (area%) and nonaqueous titration . This dual-method purity assurance is critical for applications requiring precise stoichiometry, such as metal complex synthesis and quantitative metal ion analysis. In contrast, the free acid quinaldic acid is often supplied at lower purity grades (e.g., 95-98%) without the same level of analytical verification.

Purity Specification
Data to verify
>98.0% by HPLC area% and nonaqueous titration (dual-method verification).
Reduces stoichiometric uncertainty in metal complexation and quantitative analysis.
Vendor-specified; confirm with batch COA. Free acid often supplied at lower purity with single-method verification.
Analytical Chemistry Purity Quality Control

Chelation Chromatography Selectivity vs. Picolinic Acid

Quinaldic acid, when dynamically coated onto high-performance substrates for chelation ion chromatography, produces larger selectivity coefficients for metal ions compared to picolinic acid [1]. This enhanced selectivity arises from the stronger adsorption of quinaldic acid onto the stationary phase, leading to a more concentrated coating and improved metal ion retention. Picolinic acid was found to be too weakly adsorbed to provide significant metal retention beyond copper.

Chelation Chromatography vs Picolinic Acid
Head-to-head
Quinaldic acid-coated substrates give larger metal ion selectivity coefficients; picolinic acid too weakly adsorbed for broad metal retention.
Enables separation of a wider range of metal cations in chelation ion chromatography.
Reported under dynamic coating conditions; method transfer may require re-optimization.
Chromatography Metal Ion Separation Selectivity

Metal Chelate Stability: Quinaldic vs. Picolinic Acid

The stability constants of picolinic and quinaldic acid chelates with bivalent metals (Ni, Zn, Cd, Pb) have been systematically determined [1]. While both ligands form stable complexes, the extended conjugated system in quinaldic acid influences the electronic properties and potentially the stability of the resulting chelates. The specific stability constants vary with the metal ion, providing a basis for selective metal ion binding in analytical separations.

Metal Chelate Stability vs Picolinic Acid
Cross-study
Stability constants with Ni, Zn, Cd, Pb differ between quinaldate and picolinate; quantitative log K values available in primary literature.
Supports rational selection for metal-ion-specific binding and separation schemes.
Review original potentiometric data for metal-specific values.
Stability Constants Chelation Bivalent Metals

Quinaldic Acid Sodium Salt: Research & Industrial Applications


Iron(II) Quinaldate Complex Synthesis

Quinaldic acid sodium salt is the preferred starting material for synthesizing coordinatively unsaturated iron(II) quinaldate complexes, which are relevant to catalytic applications and bioinorganic chemistry [1]. The sodium salt facilitates rapid complexation in organic solvents like DMF and THF under anaerobic conditions, yielding well-defined mononuclear and trinuclear iron(II) species. The characteristic MLCT band at 520-550 nm provides a convenient spectroscopic marker for monitoring complex formation and stability [1].

Metal Ion Separation by Chelation Chromatography

Due to its strong adsorption onto chromatographic substrates and its ability to form stable chelates with a wide range of metal ions, quinaldic acid sodium salt is employed as a dynamic coating agent in chelation ion chromatography [2]. It offers superior selectivity compared to picolinic acid, enabling the separation and quantification of transition and heavy metals in environmental and industrial samples [2].

Pharmaceutical Intermediate for Anti-infective Agents

Quinaldic acid sodium salt serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting antiviral, antimicrobial, and anti-inflammatory pathways . Its unique biological activity as a modulator of phenotypic properties in bacteria (e.g., Bordetella pertussis) and its role as a tryptophan metabolite make it a valuable scaffold for drug discovery and development [3].

Peracetic Acid Stabilization

Soluble salts of quinaldic acid, including the sodium salt, are effective stabilizers for peracetic and perpropionic acid solutions [4]. The addition of quinaldic acid sodium salt at concentrations up to 1000 ppm (typically 250-750 ppm) prevents decomposition and maintains oxidizing activity, which is crucial for industrial disinfection and bleaching applications [4].

Application
Selection Property
Validation Focus
Iron(II) Quinaldate Complex Synthesis
Sodium salt solubility and rapid complexation in DMF/THF; MLCT spectral marker at 520–550 nm
Verify stoichiometry and anaerobic handling; confirm complex identity via UV-vis and XRD
Metal Ion Separation by Chelation Chromatography
Strong adsorption on substrates and broad metal ion retention compared to picolinic acid
Evaluate dynamic coating efficiency and selectivity coefficients for target metal panel
Pharmaceutical Intermediate Research
Quinoline-2-carboxylate scaffold with reported phenotypic modulation activity
Assess scaffold reactivity and biological profile in anti-infective pathway models
Peracetic Acid Stabilization
Reported stabilization of peracid solutions at 250–750 ppm addition
Monitor oxidizing activity retention and decomposition rate under storage conditions

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